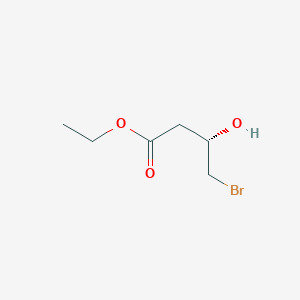

(S)-Ethyl 4-bromo-3-hydroxybutanoate

Übersicht

Beschreibung

(S)-Ethyl 4-bromo-3-hydroxybutanoate is a compound of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and fine chemicals. While the provided papers do not directly discuss (S)-Ethyl 4-bromo-3-hydroxybutanoate, they do provide insights into the synthesis and properties of similar ethyl hydroxybutanoate compounds with different substituents, such as trifluoro and chloro groups.

Synthesis Analysis

The synthesis of related compounds, such as (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate and (S)-ethyl 4-chloro-3-hydroxybutanoate, has been achieved through biocatalytic methods. For instance, the enantioselective Baker's yeast reduction has been used to obtain (S)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate with high optical purity . Similarly, the whole cells of Candida parapsilosis have been employed for the deracemisation of the racemic alcohol ester to produce (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate with high yield and optical purity . Moreover, the asymmetric reduction catalyzed by Aureobasidium pullulans in an aqueous/ionic liquid biphase system has been used to synthesize (S)-ethyl 4-chloro-3-hydroxybutanoate with high conversion and enantiomeric excess .

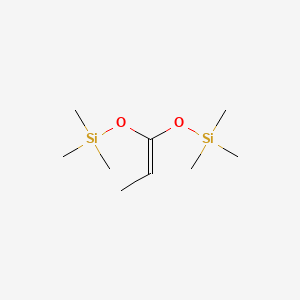

Molecular Structure Analysis

The molecular structure of (S)-Ethyl 4-bromo-3-hydroxybutanoate would be expected to be similar to the structures of the compounds studied in the papers, with the primary difference being the presence of a bromo substituent instead of a chloro or trifluoro group. The stereochemistry at the hydroxy-bearing carbon is crucial for the biological activity of such molecules, and the (S)-enantiomer is often the focus of synthesis due to its potential for specific biological interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reduction of a keto group to a hydroxy group while maintaining or inducing chirality at the carbon atom. The presence of different substituents like chloro, trifluoro, or cyano groups can influence the reactivity and selectivity of the enzymatic reductions, as seen in the synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-Ethyl 4-bromo-3-hydroxybutanoate would be influenced by the presence of the bromo substituent, which is larger and more polarizable than the chloro or trifluoro groups discussed in the papers. This could affect the compound's boiling point, solubility, and reactivity. The optical purity and yield are critical parameters in the synthesis of such chiral compounds, as they determine the compound's suitability for further applications in enantioselective synthesis or as pharmaceutical intermediates.

Wissenschaftliche Forschungsanwendungen

Biomaterials Development

Polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)], are highlighted for their biocompatibility and potential in medical applications. These materials, derived from bacterial synthesis, exhibit desirable mechanical and physical properties, non-toxicity, and elicitation of appropriate host tissue responses. Surface modifications and integration of nanotechnology enhance their functionality, promoting them as next-generation biomaterials for healthcare biotechnology (Chai et al., 2020).

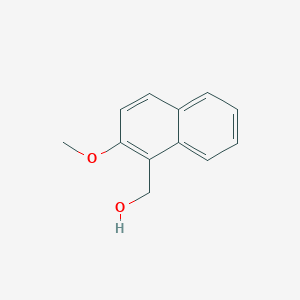

Organic Synthesis

(S)-Ethyl 4-bromo-3-hydroxybutanoate's role in organic synthesis is illustrated through its utility in catalyzing reactions, such as Friedel-Crafts alkylation, demonstrating its importance in the production of various organic compounds. Metal cation-exchanged clays serve as catalysts for these reactions, showcasing the compound's versatility in facilitating organic transformations (Tateiwa & Uemura, 1997).

Antioxidant Activity Analysis

In the study of antioxidants, (S)-Ethyl 4-bromo-3-hydroxybutanoate can be utilized in assays to determine antioxidant activity, reflecting its significance in food engineering, medicine, and pharmacy. Various tests, including ORAC, HORAC, TRAP, and TOSC, are employed to assess the antioxidant capacity of complex samples, indicating the compound's role in evaluating the antioxidant potential of substances (Munteanu & Apetrei, 2021).

Surface Finishing and Energy Storage

(S)-Ethyl 4-bromo-3-hydroxybutanoate is applicable in electrochemical technologies, including electroplating and energy storage, with advancements in haloaluminate room-temperature ionic liquids (RTILs) highlighting its utility in enhancing the functionality of materials for complex biological environments (Tsuda, Stafford, & Hussey, 2017).

Chemical Recycling

The compound finds use in the chemical recycling of poly(ethylene terephthalate) (PET), illustrating its importance in sustainable waste management and material recovery. Techniques such as hydrolysis, facilitated by catalysts, allow for the recovery of monomers from PET waste, contributing to the conservation of petrochemical resources and energy (Karayannidis & Achilias, 2007).

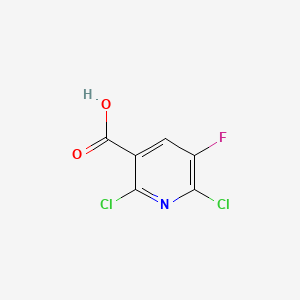

Development of Flame Retardants

Research into novel brominated flame retardants, including the use of (S)-Ethyl 4-bromo-3-hydroxybutanoate, addresses the need for safer and more effective flame-retardant materials. Studies focus on their occurrence in indoor air, dust, consumer goods, and food, with an emphasis on reducing health and environmental risks (Zuiderveen, Slootweg, & de Boer, 2020).

Thermoelectric Materials

(S)-Ethyl 4-bromo-3-hydroxybutanoate contributes to the development of organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, which are vital for energy conversion technologies. This highlights its role in advancing materials science for applications in energy harvesting and electronic devices (Yue & Xu, 2012).

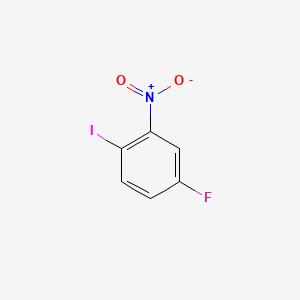

Safety And Hazards

The compound has a GHS pictogram with a signal word "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name |

ethyl (3S)-4-bromo-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZRKZQHJNWBEI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369976 | |

| Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ethyl 4-bromo-3-hydroxybutanoate | |

CAS RN |

95537-36-3 | |

| Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95537-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-bromo-3-hydroxy-, ethyl ester, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

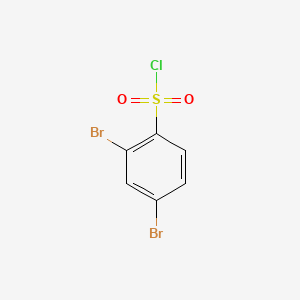

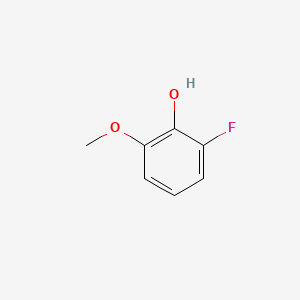

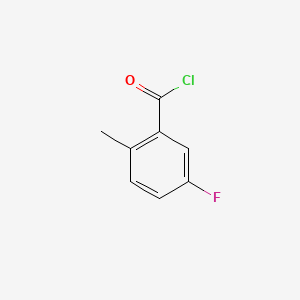

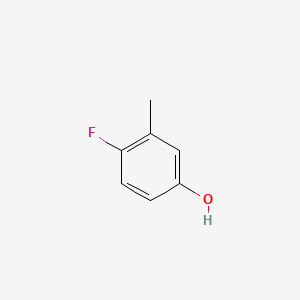

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.